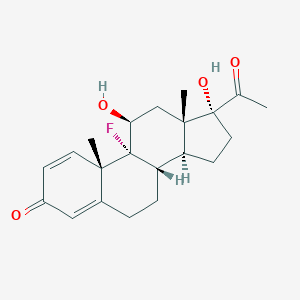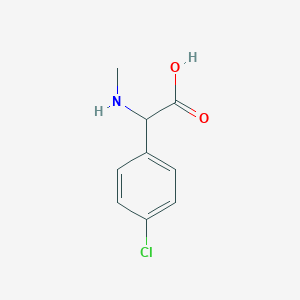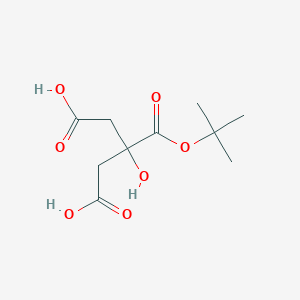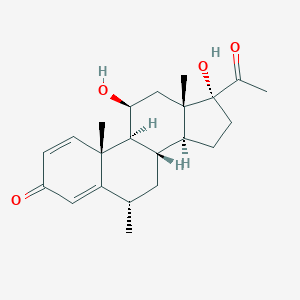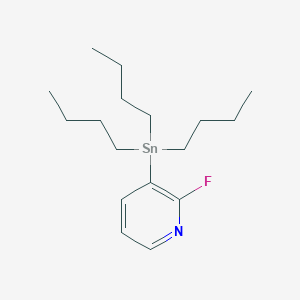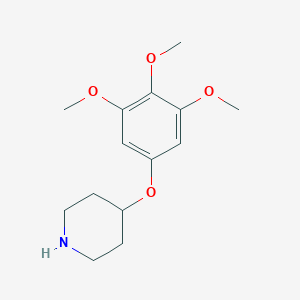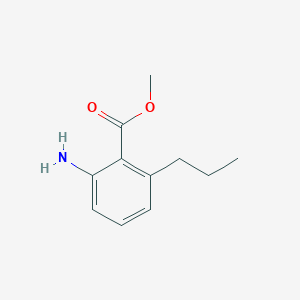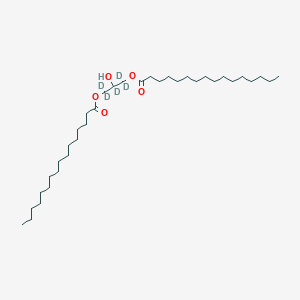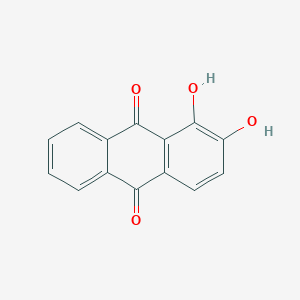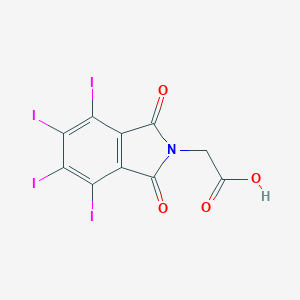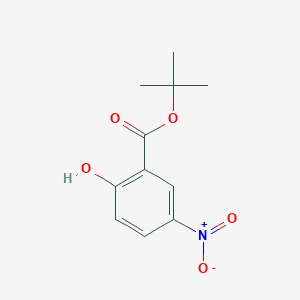
Tert-butyl 2-hydroxy-5-nitrobenzoate
Übersicht
Beschreibung
Tert-butyl 2-hydroxy-5-nitrobenzoate is an organic compound with the molecular formula C11H13NO5 It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the benzene ring is substituted with a hydroxyl group at the 2-position and a nitro group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-hydroxy-5-nitrobenzoate typically involves the esterification of 2-hydroxy-5-nitrobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation over palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group into a leaving group, facilitating substitution.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 2-amino-5-tert-butylbenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-hydroxy-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds and participate in redox reactions.
Medicine: Research into its potential as a pharmacophore for developing new drugs, particularly those targeting oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism by which tert-butyl 2-hydroxy-5-nitrobenzoate exerts its effects is largely dependent on its functional groups. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interaction with biological molecules. The nitro group can undergo redox reactions, potentially affecting cellular redox balance. The ester group can be hydrolyzed under physiological conditions, releasing the active benzoic acid derivative.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-hydroxy-5-nitrobenzoate: Similar structure but with a methyl ester instead of a tert-butyl ester.
Ethyl 2-hydroxy-5-nitrobenzoate: Similar structure but with an ethyl ester instead of a tert-butyl ester.
2-Hydroxy-5-nitrobenzoic acid: The parent acid without esterification.
Uniqueness: Tert-butyl 2-hydroxy-5-nitrobenzoate is unique due to the steric bulk of the tert-butyl group, which can influence its reactivity and interaction with other molecules. This bulkiness can also affect the compound’s solubility and stability, making it distinct from its methyl and ethyl counterparts.
Eigenschaften
IUPAC Name |
tert-butyl 2-hydroxy-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-11(2,3)17-10(14)8-6-7(12(15)16)4-5-9(8)13/h4-6,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYDAZNGWRHBJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437235 | |
| Record name | TERT-BUTYL 2-HYDROXY-5-NITROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155388-63-9 | |
| Record name | TERT-BUTYL 2-HYDROXY-5-NITROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


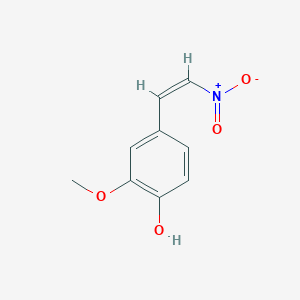
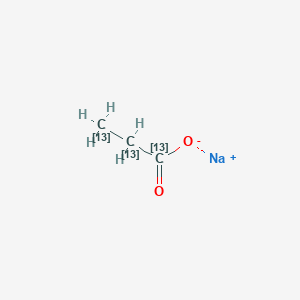
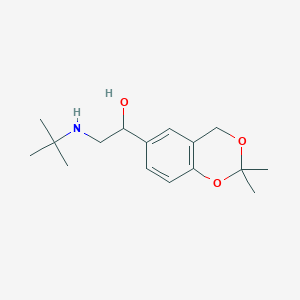
![[3-Ethoxy-5-(methoxymethoxy)phenyl]methanol](/img/structure/B116950.png)
